Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Mouse LEP(116-130)
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Mouse LEP(116-130)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the current understanding of the mechanism of action of the mouse leptin fragment, LEP(116-130). This peptide has garnered significant interest for its ability to mimic some of the physiological effects of leptin, the master regulator of energy homeostasis, but through a distinct and not yet fully elucidated pathway. This document provides a comprehensive overview of its in vivo effects, the current hypotheses regarding its signaling pathways, and detailed methodologies for key experiments, serving as a valuable resource for researchers in the fields of metabolism, endocrinology, and drug development.
Core Physiological Effects of LEP(116-130) in Mice
LEP(116-130) has demonstrated significant biological activity in mouse models of obesity and diabetes, particularly in leptin-deficient (ob/ob) and leptin receptor-deficient (db/db) mice. Its primary effects are centered on the regulation of body weight, food intake, and glucose metabolism.
Impact on Body Weight and Food Intake
Intraperitoneal administration of LEP(116-130) has been shown to significantly reduce body weight gain in ob/ob mice.[1][2][3][4] Notably, this effect is most pronounced during the initial phase of treatment.[1][3][4] After 28 days of treatment, mice receiving LEP(116-130) exhibited a net loss in body weight compared to vehicle-treated controls, which gained a significant amount of weight.[1][3][4]
The reduction in body weight is accompanied by a decrease in food intake.[1][3][4] However, the anorexigenic effect appears to have a delayed onset compared to the initial weight loss, suggesting that increased energy expenditure may also play a role.[1]
Table 1: Quantitative Effects of LEP(116-130) on Body Weight in Female ob/ob Mice [1][3][4]
| Treatment Group | Initial Body Weight (g, mean) | Change in Body Weight after 7 Days (g, mean) | % Change in Body Weight after 7 Days | Change in Body Weight after 28 Days (g, mean) | % Change in Body Weight after 28 Days |
| Vehicle Control | ~56 | +8.2 | +14.7% | +8.2 | +14.7% |
| LEP(116-130) (1 mg/day, i.p.) | ~61 | -8.5 | -13.87% | -2.1 | -3.43% |
Table 2: Quantitative Effects of LEP(116-130) on Food Intake in Female ob/ob Mice [1]
| Treatment Group | Cumulative Food Intake Reduction after 2 Weeks (%) | Cumulative Food Intake Reduction after 4 Weeks (%) |
| Vehicle Control | 0% | 0% |
| LEP(116-130) (1 mg/day, i.p.) | 17.2% | ~15% |
Glucoregulatory Effects
LEP(116-130) has also been observed to have beneficial effects on glucose homeostasis. Studies have shown that it can significantly reduce blood glucose levels in both ob/ob and db/db mice.[2][5] This finding is particularly noteworthy as it suggests that the peptide can improve glucose metabolism independently of the canonical leptin receptor signaling pathway, which is defective in db/db mice.[2][6]
Table 3: Glucoregulatory and Other In Vivo Effects of LEP(116-130) in Mice
| Parameter | Mouse Model | Treatment Details | Observed Effect |
| Blood Glucose | db/db | 1 mg/day, i.p. | Significant reduction |
| Blood Glucose | ob/ob | 1 mg/day, i.p. | Significantly reduces blood glucose levels by approximately 100 mg/dL.[5] |
| Thermoregulation | wild-type | 1 mg/day, i.p. for 4 or 7 days | No effect on the ability to thermoregulate.[5] |
The Unconventional Mechanism of Action: An OB-Rb Independent Pathway
A compelling body of evidence indicates that LEP(116-130) exerts its biological effects through a mechanism that is independent of the long form of the leptin receptor (OB-Rb), the primary signaling isoform in the hypothalamus.[2][6][7]
Evidence for OB-Rb Independence
The key evidence supporting an OB-Rb independent mechanism of action includes:
-
Efficacy in db/db Mice: LEP(116-130) effectively reduces body weight gain and blood glucose levels in db/db mice, which have a mutation in the gene encoding OB-Rb, rendering the receptor non-functional.[2][6]
-
Lack of In Vitro OB-Rb Activation: In vitro studies have shown that LEP(116-130) is unable to activate signal transduction through OB-Rb.[2][7]
-
No Competitive Binding to OB-R: LEP(116-130) does not compete with an alkaline phosphatase-leptin fusion protein for binding to the leptin receptor (OB-R) in vitro, suggesting it does not interact with the canonical leptin binding site on this receptor isoform.[2][5][7]
Proposed Signaling Pathways
Despite its independence from OB-Rb, LEP(116-130) appears to activate downstream signaling cascades that are also engaged by leptin, namely the STAT3 and PI3K/Akt pathways. The precise upstream receptor and initial activation steps remain an active area of investigation.
One hypothesis is that LEP(116-130) may interact with one of the short isoforms of the leptin receptor (e.g., OB-Ra), which share the same extracellular domain as OB-Rb but have truncated intracellular domains. It is plausible that these short isoforms, or a yet unidentified receptor, can initiate a signaling cascade upon binding of LEP(116-130).
References
- 1. academic.oup.com [academic.oup.com]
- 2. Inhibitory effects of leptin-related synthetic peptide 116-130 on food intake and body weight gain in female C57BL/6J ob/ob mice may not be mediated by peptide activation of the long isoform of the leptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. In vivo effects of leptin-related synthetic peptides on body weight and food intake in female ob/ob mice: localization of leptin activity to domains between amino acid residues 106-140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. neurobiologie.uni-osnabrueck.de [neurobiologie.uni-osnabrueck.de]
- 7. LEP (116-130) (mouse) | CAS:258276-95-8 | An antiobesity hormone | High Purity | Manufacturer BioCrick [biocrick.com]
